molecular formula C₂₆H₂₈O₆ B1140815 Methyl 6-O-Trityl-alpha-D-galactopyranoside CAS No. 35920-83-3

Methyl 6-O-Trityl-alpha-D-galactopyranoside

Cat. No. B1140815
CAS RN: 35920-83-3
M. Wt: 436.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of Methyl 6-O-Trityl-alpha-D-galactopyranoside involves a series of chemical reactions starting from methyl beta-D-galactopyranoside. Sequential tritylation, acetylation, and detritylation processes yield methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside. Further reaction with 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide in the presence of mercuric cyanide and mercuric bromide produces alpha- and beta-D-linked disaccharides. The structure of these compounds is confirmed through 1H- and 13C-NMR spectroscopy. O-Deacetylation leads to the formation of Methyl 6-O-Trityl-alpha-D-galactopyranoside (Kováč, Sokoloski, & Glaudemans, 1984).

Molecular Structure Analysis

The molecular structure of Methyl 6-O-Trityl-alpha-D-galactopyranoside and its derivatives has been extensively studied through X-ray crystallography and NMR spectroscopy. These studies reveal the sugar ring's conformation and the spatial arrangement of the functional groups, providing insights into the compound's reactivity and interaction capabilities (Lamba, Mackie, Rashid, Sheldrick, & Yates, 1993).

Chemical Reactions and Properties

Methyl 6-O-Trityl-alpha-D-galactopyranoside participates in various chemical reactions, including glycosylation processes to form disaccharides and oligosaccharides. Its reactivity is influenced by the protective groups and the stereochemistry of the glycosidic linkages, which are crucial for the synthesis of specific saccharide structures (Kováč & Glaudemans, 1985).

Physical Properties Analysis

The physical properties of Methyl 6-O-Trityl-alpha-D-galactopyranoside, such as solubility, melting point, and crystalline structure, are significant for its handling and application in synthesis reactions. These properties are determined by the compound's molecular structure and functional groups (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).

Future Directions

The future directions of Methyl 6-O-Trityl-alpha-D-galactopyranoside are not specified in the retrieved data. Given its use in proteomics research, it may continue to be used in the study of various diseases and the development of potential treatments .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMNJUPQNEGOI-MQZWXTIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-O-Trityl-alpha-D-galactopyranoside

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